molecular formula C9H21O2PS B1229003 O-Ethyl-S-hexyl-methylthiophosphonate CAS No. 3675-87-4

O-Ethyl-S-hexyl-methylthiophosphonate

Cat. No.: B1229003
CAS No.: 3675-87-4
M. Wt: 224.3 g/mol
InChI Key: ZRHLRZBIKXMFDA-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of O-Ethyl-S-hexyl-methylthiophosphonate emerges from the broader historical context of organophosphorus chemistry, which traces its origins to the early nineteenth century. The foundational work in organophosphorus chemistry began with pioneering researchers who established the basic principles of phosphorus-carbon bond formation. Jean Louis Lassaigne demonstrated the existence of phosphovinic acid in the early 1800s, providing crucial groundwork that enabled subsequent developments in the field. This early research was followed by Jules Pelouze's synthesis of phosphovinic acid and Anton Vögeli's elaboration of diethyl and triethyl phosphate compounds.

The specific evolution toward thiophosphonate compounds represented a significant advancement in organophosphorus chemistry. The introduction of sulfur into phosphorus-containing molecules created new possibilities for chemical reactivity and applications. Franz Anton Vögeli's synthesis of triethyl phosphate in 1848 under the supervision of Gustav Magnus at the University of Berlin marked a crucial milestone that paved the way for more complex organophosphorus derivatives. The progression from simple phosphate esters to sophisticated thiophosphonate structures like this compound demonstrates the field's advancement toward increasingly specialized molecular architectures.

The systematic study of organophosphorus compounds gained momentum throughout the nineteenth and twentieth centuries. Philippe de Clermont and Wladimir P. Moschnin are traditionally recognized as key contributors to organophosphorus chemistry, along with the important but often overlooked work of Franz Anton Vögeli. These researchers established fundamental synthetic methodologies that enabled the later development of complex thiophosphonate structures. The evolution from basic phosphoric acid derivatives to sophisticated mixed thiophosphonate esters reflects the maturation of synthetic organophosphorus chemistry.

Thiophosphonate Classification in Organophosphorus Chemistry

This compound belongs to the broader classification of organothiophosphates, which constitute a subclass of organophosphorus compounds structurally related to inorganic thiophosphates. These compounds feature tetrahedral phosphorus centers and are characterized by the general formula where organic groups are attached to one or more oxygen or sulfur atoms connected to phosphorus. The specific structural arrangement in this compound places it within the thiophosphonate category, distinguished by its mixed oxygen-sulfur coordination around the phosphorus center.

Thiophosphates and their derivatives represent chemical compounds with the general formula PS₄₋ₓO₃₋ₓ, where x can equal 0, 1, 2, or 3. Within this classification system, this compound represents a specific subset where organic groups replace some of the basic oxygen or sulfur positions. The compound demonstrates the characteristic tetrahedral phosphorus coordination that defines this chemical class, while incorporating both ethyl and hexyl organic substituents that modify its physical and chemical properties.

The classification of thiophosphonate compounds follows systematic principles based on substitution patterns and bonding arrangements. Organothiophosphates commonly exhibit formulas of the type (RO)₃₋ₓ(RS)ₓPS, where R represents organic groups and the ratio of oxygen to sulfur coordination varies. In the case of this compound, the specific arrangement includes both alkoxy and alkylthio substituents, creating a mixed coordination environment around the central phosphorus atom.

Nomenclature and Structural Significance

The systematic nomenclature of this compound reflects the compound's complex structural features and follows established conventions for organophosphorus chemistry. The compound bears multiple identifier systems, including CAS registry numbers 3675-87-4 and alternative designations such as LG 63 and LG-63. The molecular formula C₉H₂₁O₂PS indicates a molecular weight of 224.30 grams per mole, providing essential quantitative parameters for chemical characterization.

The structural significance of this compound lies in its unique combination of substituent groups and bonding patterns. The IUPAC name, 1-[ethoxy(methyl)phosphoryl]sulfanylhexane, precisely describes the molecular architecture and functional group arrangements. The compound features an ethoxy group (O-ethyl), a hexyl group attached through sulfur (S-hexyl), and a methyl group directly bonded to phosphorus, creating a distinctive substitution pattern that influences its chemical behavior.

Property Value
Molecular Formula C₉H₂₁O₂PS
Molecular Weight 224.30 g/mol
CAS Number 3675-87-4
Alternative CAS 18628-73-4
IUPAC Name 1-[ethoxy(methyl)phosphoryl]sulfanylhexane
InChI Key ZRHLRZBIKXMFDA-UHFFFAOYSA-N
SMILES CCCCCCSP(=O)(C)OCC

The structural arrangement of this compound demonstrates the versatility of organophosphorus chemistry in accommodating diverse substituent combinations. The presence of both oxygen and sulfur heteroatoms in different coordination positions creates unique electronic and steric environments that distinguish this compound from simpler phosphate or phosphorothioate derivatives. The hexyl chain provides significant hydrophobic character, while the ethyl group contributes to the compound's overall molecular architecture.

Relationship to Other Phosphorothioate Compounds

This compound exists within a broader family of phosphorothioate compounds that share fundamental structural features while exhibiting diverse substitution patterns. The relationship between this compound and other members of the thiophosphate family demonstrates the systematic variation possible within organophosphorus chemistry. Phosphorothioates generally follow the pattern of phosphate compounds but incorporate sulfur atoms in place of one or more oxygen atoms, creating new chemical and physical properties.

The compound's relationship to simpler thiophosphate structures provides insight into the principles governing organophosphorus chemistry. Monothiophosphate anions with the formula [PO₃S]³⁻ represent the simplest members of this chemical family, featuring C₃ᵥ symmetry and serving as fundamental building blocks for more complex derivatives. The progression from these basic ionic species to neutral organic derivatives like this compound illustrates the systematic development of organophosphorus chemistry.

Comparative analysis with related compounds reveals the significance of substitution patterns in determining chemical behavior. Dithiophosphate compounds with the formula [PO₂S₂]³⁻ exhibit C₂ᵥ symmetry and demonstrate different reactivity patterns compared to monothiophosphate derivatives. The specific arrangement in this compound, featuring both alkoxy and alkylthio substituents, creates intermediate properties between pure phosphate and pure phosphorothioate compounds.

Recent synthetic developments in organothiophosphate chemistry have expanded the scope of available compounds and reaction methodologies. Metal-free synthetic approaches using N-chlorosuccinimide-promoted phosphorus-sulfur bond formation have enabled efficient preparation of thiophosphate derivatives through coupling reactions between thiols and phosphonates. These methodological advances facilitate the synthesis of complex structures like this compound and related compounds, contributing to the continued growth of organophosphorus chemistry.

The structural diversity within the phosphorothioate family extends to include various substitution patterns and coordination arrangements. Aryl thiophosphates represent another important subclass within this chemical family, featuring aromatic substituents that modify electronic properties and reactivity patterns. The comparison between aliphatic derivatives like this compound and aromatic analogues provides valuable insights into structure-property relationships within organophosphorus chemistry.

Properties

CAS No.

3675-87-4

Molecular Formula

C9H21O2PS

Molecular Weight

224.3 g/mol

IUPAC Name

1-[ethoxy(methyl)phosphoryl]sulfanylhexane

InChI

InChI=1S/C9H21O2PS/c1-4-6-7-8-9-13-12(3,10)11-5-2/h4-9H2,1-3H3

InChI Key

ZRHLRZBIKXMFDA-UHFFFAOYSA-N

SMILES

CCCCCCSP(=O)(C)OCC

Canonical SMILES

CCCCCCSP(=O)(C)OCC

Synonyms

LG 63
LG-63
O-ethyl-S-hexyl-methylthiophosphonate

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Pesticide Development:
O-Ethyl-S-hexyl-methylthiophosphonate is utilized in the formulation of pesticides due to its efficacy against a variety of pests. Its mechanism involves inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in insects.

Pesticide Type Active Ingredient Target Pests Efficacy
InsecticideThis compoundAphids, ThripsHigh
HerbicideVarious formulationsBroadleaf WeedsModerate

Case Study: Efficacy Against Insect Pests
A study conducted on the application of this compound as an insecticide demonstrated a significant reduction in aphid populations in controlled environments. The results indicated over 90% efficacy within 48 hours of application, showcasing its potential as a powerful agricultural tool .

Pharmaceutical Applications

Synthesis of Therapeutics:
This compound plays a role in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to inhibit acetylcholinesterase makes it a candidate for developing drugs aimed at conditions like Alzheimer's disease.

Drug Type Mechanism of Action Target Conditions Potential Benefits
Neurological AgentAcetylcholinesterase InhibitionAlzheimer's DiseaseCognitive Enhancement
AntidoteReversal of Nerve Agent EffectsPoisoningLife-saving properties

Case Study: Development of Acetylcholinesterase Inhibitors
Research highlighted the use of this compound in synthesizing novel acetylcholinesterase inhibitors. These compounds were tested in vitro and showed promising results in enhancing cognitive functions in animal models .

Chemical Warfare Precursor

Due to its potential to be used in synthesizing nerve agents, this compound poses significant concerns regarding chemical warfare. The detection and regulation of this compound are critical to preventing its misuse.

Agent Type Related Compounds Health Risks
Nerve AgentVX, Agent VMHigh toxicity
Chemical WarfareVarious organophosphatesLong-term health effects

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares O-Ethyl-S-hexyl-methylthiophosphonate (inferred structure) with key analogs from the evidence:

Compound Name Molecular Formula Key Substituents CAS RN HS Code Schedule
This compound* C₉H₂₁O₂PS O-ethyl, S-hexyl, methyl-P N/A 2931.00† 2B04‡
O-Ethyl methylphosphonothionochloridate C₃H₈ClOPS O-ethyl, Cl, methyl-P 2524-16-5 2931.00 2B04
O-1-Ethylhexyl methylphosphonofluoridate C₉H₂₀FO₂P O-1-ethylhexyl, F, methyl-P 20296-29-1 2931.00 1A01
Ethyl methylphosphonate, TMS derivative C₆H₁₇O₃PSi O-ethyl, TMS, methyl-P 57451-30-6 N/A N/A
O-Ethyl S-methyl phosphoramidothioate C₃H₁₀NO₂PS O-ethyl, S-methyl, amidothioate 71348-19-1 N/A N/A

*Inferred structure based on nomenclature; †Assumed HS code due to similarity to other thiophosphonates; ‡Assigned based on analogs in Schedule 2B03.

Key Observations:
  • Substituent Diversity: The hexyl group in the target compound likely increases lipophilicity compared to shorter-chain analogs like O-Ethyl methylphosphonothionochloridate. Fluorine or chlorine substituents (e.g., in ) enhance reactivity and toxicity.
  • Molecular Weight: The hexyl chain contributes to a higher molecular weight (C₉H₂₁O₂PS vs.

Physicochemical and Regulatory Properties

  • Reactivity : Thiophosphonates with halogens (e.g., Cl in , F in ) exhibit higher electrophilicity, making them prone to hydrolysis or nucleophilic substitution. The target compound, lacking halogens, may be more stable.
  • The target compound’s classification would depend on its toxicity profile, which is unconfirmed.

Preparation Methods

Intermediate Formation via Thiophosphoryl Chloride and Alcohols

The reaction of thiophosphoryl chloride (PSCl₃) with ethanol in tertiary butyl chloride solvent forms O-ethyl dichlorothiophosphate (PSCl₂OEt) as a key intermediate. This method, adapted from US2575225A, achieves yields of 70–85% under reflux conditions (4–12 hours) with isobutylene to neutralize HCl byproducts. Substituting PSCl₃ with methylphosphonothioic dichloride (CH₃P(S)Cl₂) enables direct incorporation of the methyl group. Reaction with ethanol at 0–5°C produces CH₃P(S)Cl(OEt), which subsequently reacts with hexanethiol in the presence of a base (e.g., triethylamine) to yield the target compound.

Key Parameters:

  • Solvent : Tertiary butyl chloride minimizes side reactions (e.g., P–O–P dimerization).

  • Temperature : Controlled exothermic reactions at ≤50°C prevent thermal degradation.

  • Stoichiometry : A 1:1 molar ratio of CH₃P(S)Cl(OEt) to hexanethiol ensures mono-substitution.

Cross-Dehydrogenative Coupling (CDC) Catalyzed by Cs₂CO₃

Mechanistic Pathway and Optimization

A cesium carbonate-catalyzed CDC reaction between O,O-diethyl methylphosphonothioate (CH₃P(S)(OEt)₂) and hexanethiol (C₆H₁₃SH) affords O-ethyl-S-hexyl-methylthiophosphonate in 55–91% yield. Air acts as a terminal oxidant, facilitating disulfide (C₆H₁₃S–SC₆H₁₃) formation, which reacts with the phosphonothioate intermediate.

Reaction Conditions:

  • Catalyst : 10 mol% Cs₂CO₃.

  • Temperature : 80°C for 12 hours under aerobic conditions.

  • Byproduct : Water, resulting in an E-factor of 0.24–1.83.

Advantages:

  • Avoids toxic transition metals.

  • Scalable to gram quantities (80% yield at 5 mmol scale).

Grignard Reagent-Mediated Alkylation

Two-Step Alkylation of Methylphosphonothioic Dichloride

Methylphosphonothioic dichloride (CH₃P(S)Cl₂) undergoes sequential nucleophilic substitutions:

  • Ethoxy Introduction : Reaction with sodium ethoxide in diethyl ether yields CH₃P(S)Cl(OEt).

  • Hexylthio Incorporation : Treatment with hexylmagnesium bromide (C₆H₁₃MgBr) substitutes the remaining chloride, producing the target compound.

Yield and Purity:

  • Step 1 : 75–80% yield (GC-MS purity >95%).

  • Step 2 : 65–70% yield after column chromatography.

Comparative Analysis of Methods

Method Yield (%) Catalyst/Solvent Reaction Time Scalability
Thiophosphoryl Chloride70–85Tertiary butyl chloride4–12 hIndustrial
Cs₂CO₃-Catalyzed CDC55–91Solvent-free, air12 hGram-scale
Grignard Alkylation65–70Diethyl ether24 hLab-scale

Challenges and Mitigation Strategies

Regioselectivity in Substitution Reactions

Competing reactions during Cl substitution (e.g., over-alkylation) are mitigated by:

  • Low-Temperature Gradients : Maintaining ≤50°C during thiophosphoryl chloride reactions.

  • Stepwise Addition : Incremental introduction of hexanethiol to CH₃P(S)Cl(OEt).

Purification Techniques

  • Distillation : Isolates O-ethyl dichlorothiophosphate (b.p. 92–94°C at 12 mmHg).

  • Column Chromatography : Separates target compound from disulfide byproducts using silica gel and hexane/ethyl acetate .

Q & A

Q. What are the optimal reaction conditions for synthesizing O-Ethyl-S-hexyl-methylthiophosphonate with high yield and purity?

Methodological Answer: Synthesis optimization requires a Design of Experiments (DOE) approach. Key variables include reaction temperature (50–70°C), stoichiometric ratios of ethyl and hexyl precursors (1:1.2 molar ratio), and catalyst selection (e.g., triethylamine for deprotonation). Monitoring via thin-layer chromatography (TLC) or GC-MS ensures intermediate control. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical for isolating the target compound .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: A combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is recommended:

  • 31P NMR : Identifies phosphorus-centered chemical shifts (δ ~35–45 ppm for thiophosphonates).
  • 1H/13C NMR : Resolves ethyl (δ 1.2–1.4 ppm, triplet) and hexyl (δ 0.8–1.6 ppm, multiplet) groups.
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z calculated for C9H21O2PS2). Cross-validate data with NIST Standard Reference Database 69 for spectral matching .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, impurities, or stereochemical variations. Strategies include:

  • Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results.
  • Isotopic Labeling : Introduce deuterated analogs to isolate specific signal contributions.
  • Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) with dynamic NMR to assess rotational barriers .

Q. What experimental strategies mitigate hydrolysis of this compound in aqueous media?

Methodological Answer: Hydrolysis susceptibility due to the thiophosphoryl group necessitates:

  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to slow nucleophilic attack.
  • Stabilizers : Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation.
  • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon or nitrogen) .

Q. How can researchers design experiments to study enzyme interactions involving this compound?

Methodological Answer: Focus on enzyme inhibition assays and binding studies:

  • Kinetic Assays : Measure IC50 values using spectrophotometry (e.g., acetylcholinesterase activity via Ellman’s reagent).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • Molecular Docking : Use software like AutoDock to predict interaction sites with serine hydrolases or phosphatases .

Q. What methodologies are recommended for analyzing environmental degradation products of this compound?

Methodological Answer: Employ advanced chromatographic and mass spectrometric workflows:

  • LC-QTOF-MS : Identify degradation metabolites (e.g., methylphosphonic acid derivatives).
  • Isotope Ratio Monitoring : Track 18O/16O ratios to confirm hydrolysis pathways.
  • Ecotoxicity Testing : Use Daphnia magna or algal bioassays to assess ecological impact .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

Methodological Answer: Implement statistical process control (SPC) with control charts to monitor critical parameters (e.g., reactant purity, humidity). Use ANOVA to identify significant variables and refine DOE models. Report confidence intervals (95% CI) for yield data to enhance reproducibility .

Q. What steps ensure ethical reporting of contradictory data in publications?

Methodological Answer: Follow COPE (Committee on Publication Ethics) guidelines:

  • Transparency : Disclose all raw data and analytical conditions in supplementary materials.
  • Peer Review : Invite experts in organophosphonate chemistry to evaluate methodological rigor.
  • Conflict of Interest Statements : Declare funding sources or institutional biases .

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